molecular formula C8H15Cl2N3O B2732369 2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride CAS No. 1955474-39-1

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride

Cat. No.: B2732369
CAS No.: 1955474-39-1
M. Wt: 240.13
InChI Key: AEGANHMNEZUVQF-VJBFUYBPSA-N
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Description

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride is an organic compound with promising applications in various scientific fields. Known for its intriguing structure, the compound’s synthesis and reactions hold significant potential for advancements in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride can be achieved through several synthetic routes. One method involves the reaction of 4-methoxypyrrolidine with an imidazole derivative under acidic conditions to yield the desired product. Key steps typically include the formation of intermediates that are subsequently purified and reacted further to obtain the final compound.

Industrial Production Methods: : Industrial synthesis often optimizes these routes by employing large-scale reactors, advanced purification techniques, and controlled reaction environments to ensure high yield and purity. Techniques like column chromatography, crystallization, and distillation might be utilized.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of reactions, such as oxidation, reduction, and substitution. For example, it may react with oxidizing agents to form corresponding imidazole derivatives or undergo reduction to yield different pyrrolidine-related structures.

Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like alkyl halides. These reactions typically require specific conditions, such as particular solvents (e.g., dichloromethane, ethanol), temperatures, and pH levels.

Major Products:

Scientific Research Applications

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride has versatile applications across various scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and catalysts.

  • Biology: : Serves as a potential tool for studying enzyme functions and protein interactions.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses in treating neurological disorders or as a precursor for drug development.

  • Industry: : Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism: : The compound's mechanism of action varies by application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity or function. This interaction often involves binding to active sites or influencing molecular pathways that regulate physiological processes.

Molecular Targets and Pathways: : Potential targets include neurotransmitter receptors, ion channels, and various enzymes. Pathways affected might involve neurotransmission, cellular metabolism, or signal transduction processes.

Comparison with Similar Compounds

Comparison: : Compared to other imidazole derivatives or pyrrolidine-related compounds, 2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride stands out due to its unique structural properties and specific reactivity profiles.

Similar Compounds: : Similar compounds include:

  • 2-(1H-imidazol-4-yl)pyrrolidine

  • 2-(2-pyrrolidinyl)-1H-imidazole

  • Pyrrolidin-2-yl-imidazole derivatives

This unique compound’s properties enable diverse applications, paving the way for significant scientific advancements.

There's an introduction to this compound for you, as per your request

Properties

IUPAC Name

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-12-6-4-7(11-5-6)8-9-2-3-10-8;;/h2-3,6-7,11H,4-5H2,1H3,(H,9,10);2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGANHMNEZUVQF-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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